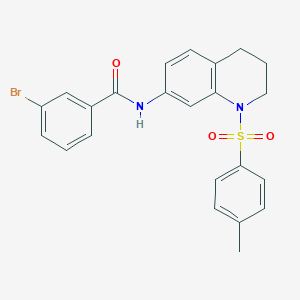

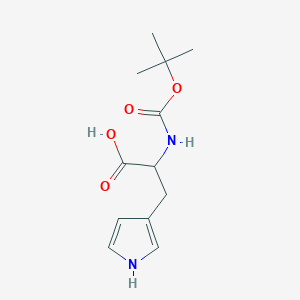

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Cobalt-promoted Dimerization of Aminoquinoline Benzamides

Research by Grigorjeva and Daugulis (2015) presents a cobalt-promoted dimerization method for benzamides, which includes compounds similar to 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This method, conducted in ethanol with oxygen as the terminal oxidant, showcases the compound's compatibility with bromo moieties and its potential utility in synthesizing complex molecular architectures relevant in various fields of chemistry and material science (Grigorjeva & Daugulis, 2015).

Synthesis and Biological Activity Studies

El-Hashash et al. (2016) explored the reactions of similar bromo-substituted compounds towards various nucleophiles, leading to the synthesis of quinazolinones with expected biological activities. This underscores the compound's relevance in developing new pharmaceutical agents, indicating its versatility in synthesizing biologically active molecules (El-Hashash, Azab, & Morsy, 2016).

Bromination of Quinoline Derivatives

Brown and Gouliaev (2004) detailed a bromination process for benzazines, including quinoline derivatives. This process emphasizes the compound's capacity for regioselective modification, pivotal in synthetic chemistry for creating compounds with precise structural attributes for specific scientific applications (Brown & Gouliaev, 2004).

Development of σ Receptor Ligands

Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, which are structurally related to the compound , focused on developing potent σ2 receptor ligands. This highlights its potential application in neurological research and the development of therapeutic agents targeting σ receptors (Xu, Lever, & Lever, 2007).

Optical Chemosensors

Anand, Ashok Kumar, and Sahoo (2018) developed an optical chemosensor for Al3+ detection, utilizing a bromo-substituted compound. This work illustrates the compound's application in environmental monitoring and biological research, showcasing its utility in developing sensors for detecting metal ions in various contexts (Anand, Ashok Kumar, & Sahoo, 2018).

Mecanismo De Acción

Target of Action

They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Biochemical Pathways

Without specific information on “3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives, a related class of compounds, are known to affect various biochemical pathways, including those involved in cell growth and proliferation .

Result of Action

Similar compounds often have diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects .

Propiedades

IUPAC Name |

3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPIZCWFIQZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2562294.png)

![N-[2-(allylthio)phenyl]-2-chloroacetamide](/img/structure/B2562297.png)

![ethyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2562301.png)

![3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B2562307.png)

![1-(5-fluoro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2562308.png)

![3-chloro-2-[2-(1H-1,2,4-triazol-3-yl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2562310.png)

![2-Chloro-N-[2-(3-chloro-2-fluorophenyl)propan-2-yl]propanamide](/img/structure/B2562311.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)